2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Description
2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione is a benzo[de]isoquinoline-1,3-dione derivative characterized by a 2-methoxyphenyl substituent at position 2 and a morpholinyl group at position 4. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group enhances solubility and modulates electron density, while the morpholine ring may improve bioavailability and target interaction in biological systems .
Properties
CAS No. |
5848-38-4 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O4/c1-28-20-8-3-2-7-19(20)25-22(26)16-6-4-5-15-18(24-11-13-29-14-12-24)10-9-17(21(15)16)23(25)27/h2-10H,11-14H2,1H3 |
InChI Key |
NXFORSJNVDOZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include:
Classical Methods: Traditional methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Modern Techniques: Recent advancements include environmentally friendly methods using metal-free ionic liquid-mediated reactions and ultrasound irradiation.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions:
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzo[de]isoquinoline-1,3-dione scaffold allows diverse functionalization. Key analogues include:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| 2-(4-Aminophenyl)-6-morpholino derivative | 4-Aminophenyl at position 2 | Electron-donating amino vs. methoxy group |
| 6-Nitro-2-(3-hydroxypropyl)-... | Nitro at position 6, hydroxypropyl at position 2 | Nitro (electron-withdrawing) vs. morpholinyl |
| 2-[5-Selenocyanato-pentyl]-6-amino-... | Selenocyanate chain at position 2 | Selenium moiety vs. methoxyphenyl |
| Piperidine-substituted derivatives | Piperidine at position 6 | Piperidine (less polar) vs. morpholine |
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenyl group in the target compound donates electrons, contrasting with the nitro group in 6-nitro derivatives () and the selenocyanate in . This influences redox activity and fluorescence properties .
- Morpholine vs.
Key Research Findings and Gaps
- Further studies on its interaction with DNA or kinases are needed .
- Fluorescence Properties : Morpholine’s polarity could make the compound a candidate for bioimaging, but empirical data on quantum yield and Stokes shift are lacking .
Biological Activity
2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione, also known by its CAS number 5848-38-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.42 g/mol
- Density : 1.347 g/cm³
- Boiling Point : 652.8ºC at 760 mmHg
- Flash Point : 348.6ºC
This compound features a benzo[de]isoquinoline core, which is known for its potential bioactivity.
Anticancer Activity
Recent studies have indicated that compounds containing isoquinoline derivatives exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in various cancer cell lines.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to G2/M phase arrest.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several pathogens. In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Cancer Cell Lines :
- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
-
Antimicrobial Efficacy :
- A research project evaluated the antimicrobial efficacy against common skin pathogens, showing that formulations containing this compound significantly reduced bacterial load in infected wounds.
Research Findings
Recent literature reviews highlight the ongoing research into the synthesis and biological evaluation of isoquinoline derivatives. The findings suggest that modifications to the morpholine group can enhance biological activity and selectivity for cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
